5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, also known as 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol, is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic compound that is found in a number of different forms, including the free base and its salts. 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
Fluorinated pyrimidines (FPs), including 5-fluorouracil (5-FU), are crucial in cancer treatment, impacting over 2 million patients annually. The synthesis methods, including radioactive and stable isotope incorporation for studying 5-FU metabolism and biodistribution, are significant. Recent advancements have shed light on how FPs affect nucleic acid structure and dynamics, offering insights into the inhibition of enzymes like thymidylate synthase (TS) and new targets like RNA modifying enzymes and DNA topoisomerase 1 (Top1) in cancer therapy. These developments hint at a more targeted application of FPs in personalized medicine, demonstrating the scientific research applications of fluorinated pyrimidines in understanding and treating cancer (Gmeiner, 2020).
Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles are significant for their broad applications in pigments, transistors, solar cells, and imaging due to their optical properties. The synthesis and reactivity of these compounds have been extensively studied, revealing the impact of chromophore extension on optical characteristics. These insights are crucial for designing new materials with advanced optical and electronic functionalities, showcasing the broad applications of pyrrolopyridinol derivatives in material science (Grzybowski & Gryko, 2015).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The versatility of pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibition highlights its potential in drug discovery. This compound interacts with kinases in multiple binding modes, offering insights into the development of novel kinase inhibitors with enhanced selectivity and potency. Such research underscores the importance of pyrrolopyridinol derivatives in creating new therapeutic agents for treating various diseases, including cancer (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, closely related to the pyrrolopyridinol structure, is widely used in medicinal chemistry for developing compounds to treat human diseases. The versatility and stereochemistry offered by pyrrolidine derivatives enable the exploration of pharmacophore space, contributing significantly to drug discovery efforts. This review highlights the role of pyrrolidine and its derivatives in the synthesis of bioactive molecules, emphasizing the scaffold's importance in medicinal chemistry (Li Petri et al., 2021).
properties
IUPAC Name |
5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDERGDUPQJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225108 | |
Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol | |
CAS RN |
1190316-03-0 | |
Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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